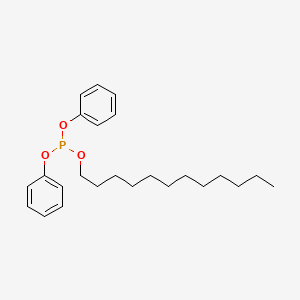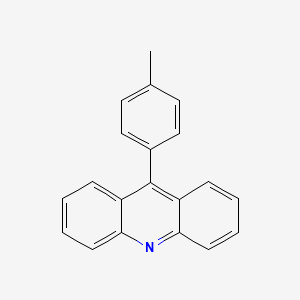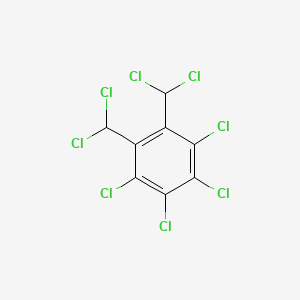
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high chlorine content and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination reaction is carefully monitored to prevent over-chlorination and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form chlorinated benzoic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated benzene derivatives, chlorinated benzoic acids, and other related compounds depending on the specific reaction conditions .
Scientific Research Applications
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a reference compound in drug metabolism studies.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. It can also form reactive intermediates that interact with biological macromolecules, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A less chlorinated analog with similar chemical properties but lower reactivity.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
1,4-Bis(dichloromethyl)benzene: A compound with fewer chlorine atoms and different reactivity
Uniqueness
Its structure allows for multiple substitution and reaction pathways, making it a versatile compound for research and industrial use .
Properties
CAS No. |
25641-94-5 |
|---|---|
Molecular Formula |
C8H2Cl8 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5,6-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H2Cl8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H |
InChI Key |
OHSMSLWDTUCEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


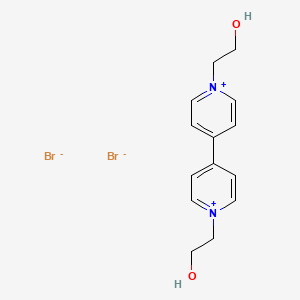

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)

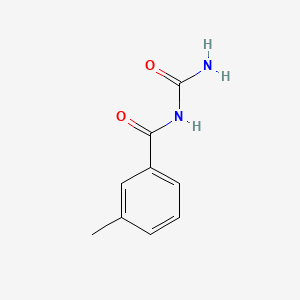
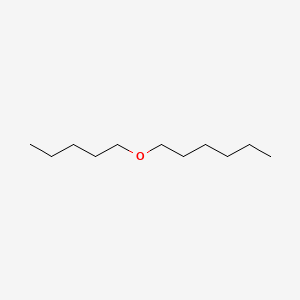
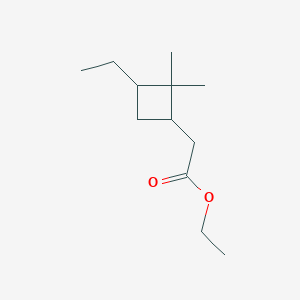
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
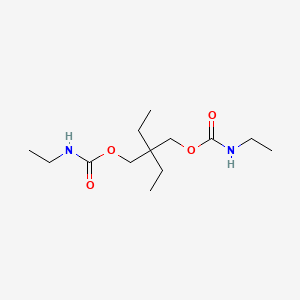
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

